![molecular formula C12H13F3N2O B2800075 N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2305499-91-4](/img/structure/B2800075.png)
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide, also known as DMTF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of trifluoromethyl-substituted aromatic compounds and has shown promising results in various fields of research.
Mecanismo De Acción
The exact mechanism of action of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to modulate the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide has been found to exert a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide in lab experiments is its high potency and specificity. It has been found to exhibit a high degree of selectivity towards its target enzymes and signaling pathways, which makes it an ideal tool for studying these processes.
However, one of the limitations of using N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the high cost of synthesis and purification may limit its widespread use in research.
Direcciones Futuras
Despite the promising results obtained so far, there is still much to be learned about the potential applications of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide in scientific research. Some possible future directions include:
1. Investigating the potential of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide on the immune system and its potential to modulate immune responses.
3. Exploring the potential of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a tool for studying the role of NF-κB in cancer and other diseases.
4. Investigating the potential of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a therapeutic agent for the treatment of cancer, particularly in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has shown promising results in various fields of scientific research. Its high potency and specificity make it an ideal tool for studying biological processes, and its potential applications in the treatment of inflammatory diseases and cancer warrant further investigation.
Métodos De Síntesis
The synthesis of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide involves the reaction of 2-(dimethylamino)-5-(trifluoromethyl)benzaldehyde with propargylamine in the presence of a catalyst. This reaction results in the formation of N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide as a yellow solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-4-11(18)16-9-7-8(12(13,14)15)5-6-10(9)17(2)3/h4-7H,1H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFGDYIGGSKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

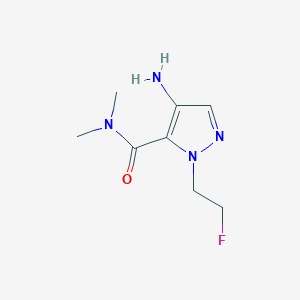

![N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2799994.png)
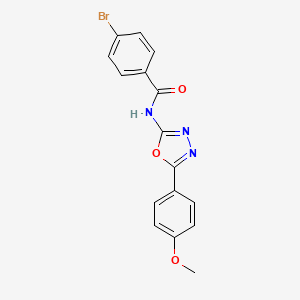
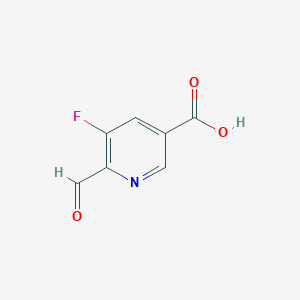
![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)
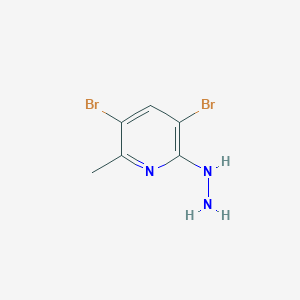
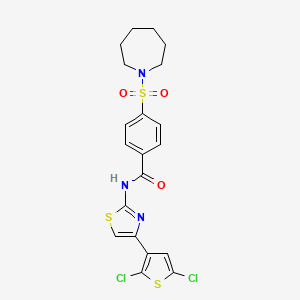
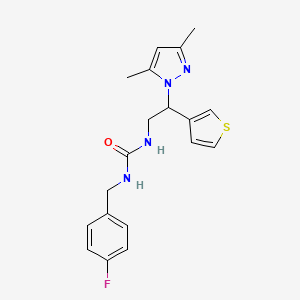
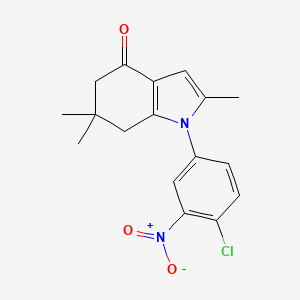
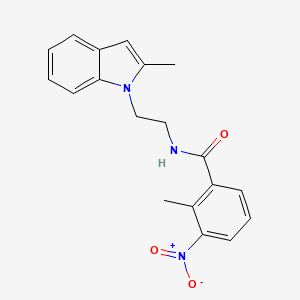
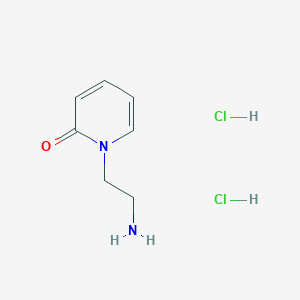
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)